molecular formula C7H3BrF3NO3 B2837058 4-Bromo-2-nitro-6-(trifluoromethyl)phenol CAS No. 2089255-50-3

4-Bromo-2-nitro-6-(trifluoromethyl)phenol

Cat. No.: B2837058
CAS No.: 2089255-50-3
M. Wt: 286.004
InChI Key: AYVFNKSPGZOIPA-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethyl)phenol (CAS 2089255-50-3) is a halogenated aromatic compound characterized by a phenol backbone substituted with bromine at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position. Its molecular formula is C₇H₃BrF₃NO₃, and it is typically available at 95% purity . The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, enhancing the compound's acidity and influencing its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFNKSPGZOIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-(trifluoromethyl)phenol, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

4-Bromo-2-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 4-bromo-2-amino-6-(trifluoromethyl)phenol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-nitro-6-(trifluoromethyl)phenol serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various coupling reactions, making it useful for synthesizing more complex organic molecules.

Pharmaceutical Research

The compound's unique structure and reactivity can lead to the development of novel pharmaceuticals. Research has indicated potential applications in creating compounds with enhanced biological activity or selectivity against specific targets.

Material Science

Due to its fluorinated components, this compound can be explored for applications in material science, particularly in developing new polymers or coatings that exhibit unique thermal and chemical resistance properties.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated compounds through nucleophilic substitution reactions. The research highlighted how varying reaction conditions could optimize yields and selectivity for desired products.

Case Study 2: Antimicrobial Activity Testing

Another investigation focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications to the molecule significantly enhanced its efficacy against various bacterial strains, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula CAS Number Notable Properties
4-Bromo-2-nitro-6-(trifluoromethyl)phenol Br (4), NO₂ (2), CF₃ (6) C₇H₃BrF₃NO₃ 2089255-50-3 High acidity due to -NO₂/-CF₃; 95% purity
4-Bromo-2-(trifluoromethyl)phenol Br (4), CF₃ (2) C₇H₄BrF₃O 50824-04-9 Similarity score: 0.94 (lacks nitro group)
Trifluoromethyl-4-nitrophenol (TFM) CF₃ (3), NO₂ (4) C₇H₄F₃NO₃ 88-30-2 EPA-listed pesticide; positional isomer of target compound
4-Bromo-2-chloro-6-nitrophenol Br (4), Cl (2), NO₂ (6) C₆H₃BrClNO₃ 58349-01-2 Chloro substitution alters reactivity; biochemical reagent
2-Bromo-6-nitro-4-[(trifluoromethyl)sulfonyl]phenol Br (2), NO₂ (6), CF₃SO₂ (4) C₇H₃BrF₃NO₅S 1440535-14-7 Higher molecular weight (350.07 g/mol); density: ~2.011 g/cm³

Key Observations:

Electron-Withdrawing Effects: The nitro group in this compound enhances acidity compared to analogues lacking -NO₂ (e.g., 4-Bromo-2-(trifluoromethyl)phenol) .

Positional Isomerism: TFM (CAS 88-30-2) shares the -NO₂ and -CF₃ groups but differs in substitution positions, leading to distinct biological activity (e.g., pesticidal use) .

Spectroscopic and Physical Properties

  • NMR Data: For 6-bromo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one (a structurally related compound), ¹H NMR spectra show distinct aromatic proton splitting patterns, aiding in structural elucidation .
  • Thermal Stability: The trifluoromethyl group enhances thermal stability, as seen in analogues like 2-Bromo-6-nitro-4-[(trifluoromethyl)sulfonyl]phenol, which has a predicted boiling point of 350.9±42.0 °C .

Biological Activity

4-Bromo-2-nitro-6-(trifluoromethyl)phenol (CAS No. 2089255-50-3) is a halogenated phenolic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its biological activity. The presence of bromine and nitro substituents also contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study evaluating various substituted phenols demonstrated that similar compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) . The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). Docking studies suggest that the trifluoromethyl group forms hydrogen bonds with enzyme residues, enhancing binding affinity .
  • Cellular Interaction : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets .

Study 1: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)
MCF-725
Hek29330
MDA-MB-23120

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

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